Cas no 643767-08-2 (4-(1H-indol-3-yl)butane-1,2-diol)

4-(1H-indol-3-yl)butane-1,2-diol is a chiral indole derivative featuring a butane-1,2-diol moiety, which enhances its utility in synthetic organic chemistry and pharmaceutical research. The compound's indole core provides a versatile scaffold for further functionalization, while the diol group offers opportunities for selective derivatization or chelation. Its structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways. The presence of both hydroxyl groups allows for stereoselective modifications, facilitating the development of enantiomerically pure compounds. This product is suitable for applications in medicinal chemistry, asymmetric synthesis, and as a building block for complex heterocyclic systems.
4-(1H-indol-3-yl)butane-1,2-diol structure
643767-08-2 structure
Product name:4-(1H-indol-3-yl)butane-1,2-diol
CAS No:643767-08-2
MF:C12H15NO2
MW:205.253003358841
CID:3185763
PubChem ID:77794187

4-(1H-indol-3-yl)butane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1,2-BUTANEDIOL, 4-(1H-INDOL-3-YL)-
    • 4-(1H-indol-3-yl)butane-1,2-diol
    • EN300-1847765
    • 643767-08-2
    • Inchi: InChI=1S/C12H15NO2/c14-8-10(15)6-5-9-7-13-12-4-2-1-3-11(9)12/h1-4,7,10,13-15H,5-6,8H2
    • InChI Key: JYQAQCMGORUWPK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 205.110278721Da
  • Monoisotopic Mass: 205.110278721Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.3Ų
  • XLogP3: 1.5

4-(1H-indol-3-yl)butane-1,2-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1847765-5.0g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
5g
$2940.0 2023-06-03
Enamine
EN300-1847765-10.0g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
10g
$4360.0 2023-06-03
Enamine
EN300-1847765-5g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
5g
$2940.0 2023-09-19
Enamine
EN300-1847765-1g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
1g
$1014.0 2023-09-19
Enamine
EN300-1847765-1.0g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
1g
$1014.0 2023-06-03
Enamine
EN300-1847765-0.1g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
0.1g
$892.0 2023-09-19
Enamine
EN300-1847765-0.25g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
0.25g
$933.0 2023-09-19
Enamine
EN300-1847765-10g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
10g
$4360.0 2023-09-19
Enamine
EN300-1847765-0.05g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
0.05g
$851.0 2023-09-19
Enamine
EN300-1847765-2.5g
4-(1H-indol-3-yl)butane-1,2-diol
643767-08-2
2.5g
$1988.0 2023-09-19

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